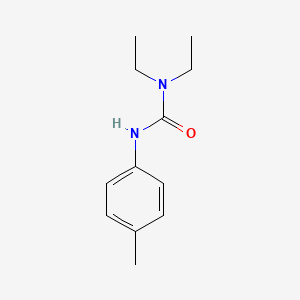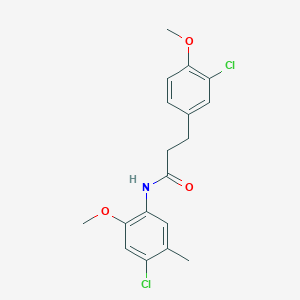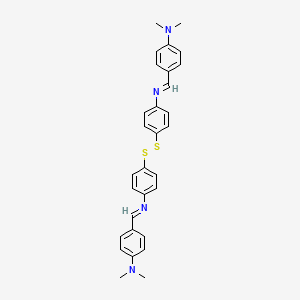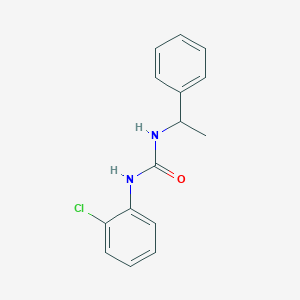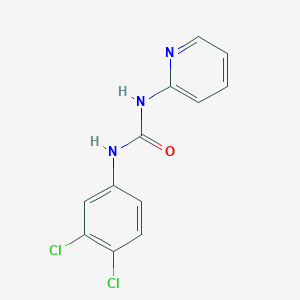
Dioctadecylbis(3-phenylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecylbis(3-phenylpropyl)silane is a silane compound with the molecular formula C54H96Si and a molecular weight of 773.43 g/mol . This compound is characterized by its long alkyl chains and phenylpropyl groups attached to a silicon atom, making it a unique organosilicon compound. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Octadecylsilane+3-phenylpropyl chloride→this compound+HCl
Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .
Vergleich Mit ähnlichen Verbindungen
Dioctadecylbis(3-phenylpropyl)silane is unique due to its long alkyl chains and phenylpropyl groups. Similar compounds include:
Dioctadecylsilane: Lacks the phenylpropyl groups, resulting in different chemical properties.
Bis(3-phenylpropyl)silane: Contains shorter alkyl chains, affecting its stability and reactivity.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, but lacks the long alkyl chains present in this compound.
These comparisons highlight the unique structural features and applications of this compound.
Eigenschaften
Molekularformel |
C54H96Si |
|---|---|
Molekulargewicht |
773.4 g/mol |
IUPAC-Name |
dioctadecyl-bis(3-phenylpropyl)silane |
InChI |
InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3 |
InChI-Schlüssel |
LNSLPWFNJURFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


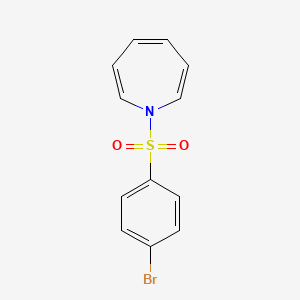
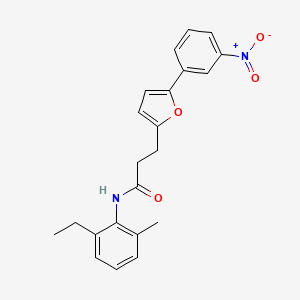

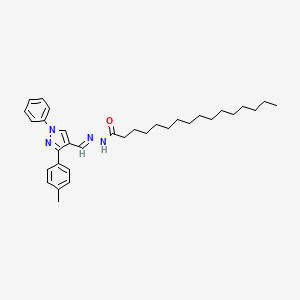
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

